molecular formula C12H17NO3 B13558734 4-Amino-3-(3-methoxyphenyl)-3-methylbutanoic acid

4-Amino-3-(3-methoxyphenyl)-3-methylbutanoic acid

Cat. No.: B13558734
M. Wt: 223.27 g/mol
InChI Key: UPBNXFXBFPLYAZ-UHFFFAOYSA-N
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Description

4-Amino-3-(3-methoxyphenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(3-methoxyphenyl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently subjected to a series of reactions, including alkylation and carboxylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(3-methoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Amino-3-(3-methoxyphenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-(3-methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-methoxyphenylboronic acid
  • 4-Amino-3-fluorophenylboronic acid
  • 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid

Uniqueness

4-Amino-3-(3-methoxyphenyl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H17NO3/c1-12(8-13,7-11(14)15)9-4-3-5-10(6-9)16-2/h3-6H,7-8,13H2,1-2H3,(H,14,15)

InChI Key

UPBNXFXBFPLYAZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(CN)C1=CC(=CC=C1)OC

Origin of Product

United States

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